molecular formula C23H30N4O2 B2703851 N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 900005-74-5

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No. B2703851
CAS RN: 900005-74-5
M. Wt: 394.519
InChI Key: BEFIIXIGLRKQDM-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide, also known as DMPO, is a chemical compound that has gained attention in the scientific community due to its potential biomedical applications. DMPO is a derivative of oxalamide and is synthesized through a multi-step process.

Scientific Research Applications

Fluorescent Materials and Sensors

The compound’s photophysical properties make it intriguing for applications in fluorescent materials and sensors. Researchers have synthesized and characterized it based on spectral (IR, 1 HNMR & 13 C NMR) and X-ray crystallographic data . Its significant red shift in emission spectrum upon increasing solvent polarity suggests a higher dipole moment in the excited state than in the ground state. This property could be harnessed for designing efficient fluorescent probes and sensors.

Nonlinear Optical Materials

Chalcones, like our compound, exhibit strong electron donor-acceptor interactions. Their charge transfer properties are sensitive to the microenvironment. For instance, 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST), a related compound, is an important nonlinear optical material . Our compound’s similar structure may also find applications in nonlinear optics, such as frequency conversion and optical switching.

Interaction with Nanoparticles

The interaction of our compound with colloidal silver nanoparticles (AgNPs) was studied using steady-state fluorescence quenching measurements . Understanding such interactions can lead to applications in nanotechnology, including drug delivery systems and biosensors.

Mechanism of Action

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-17-7-6-8-19(15-17)25-23(29)22(28)24-16-21(27-13-4-5-14-27)18-9-11-20(12-10-18)26(2)3/h6-12,15,21H,4-5,13-14,16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFIIXIGLRKQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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